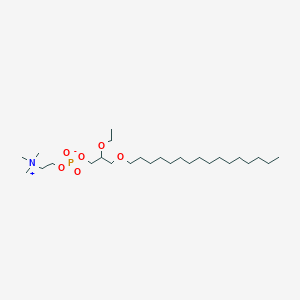
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is a phospholipid compound known for its role in various biological processes. It is a type of ether lipid, characterized by an ether bond at the sn-1 position and an ester bond at the sn-2 position. This compound is significant due to its involvement in cellular signaling and membrane structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves the alkylation of glycerol derivatives. One common method includes the reaction of hexadecyl bromide with glycerol in the presence of a base to form the ether linkage at the sn-1 position. The sn-2 position is then esterified with ethyl groups using ethyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ether or ester linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions typically target the ester bond, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group at the sn-2 position with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphocholine derivatives.
科学的研究の応用
1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound plays a role in cell signaling pathways and is used to investigate membrane dynamics.
Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and as a biomarker for certain conditions.
Industry: The compound is used in the formulation of liposomes and other lipid-based delivery systems.
作用機序
The mechanism of action of 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on cell membranes. It binds to platelet-activating factor (PAF) receptors, which are part of the G-protein-coupled receptor family. This binding triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as inflammation and immune modulation.
類似化合物との比較
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: This compound has an oleoyl group at the sn-2 position, making it more hydrophobic.
Uniqueness: 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine is unique due to its specific ethyl substitution at the sn-2 position, which influences its interaction with biological membranes and receptors differently compared to other similar compounds.
特性
分子式 |
C26H56NO6P |
|---|---|
分子量 |
509.7 g/mol |
IUPAC名 |
(2-ethoxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3 |
InChIキー |
LPHUUVMLQFHHQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


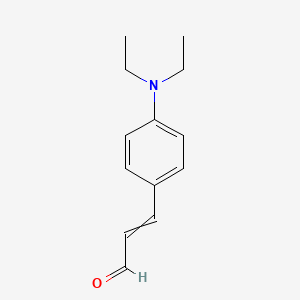
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
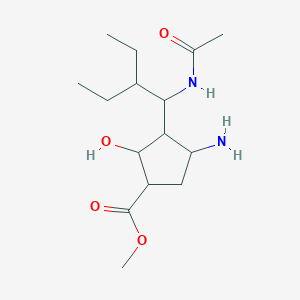
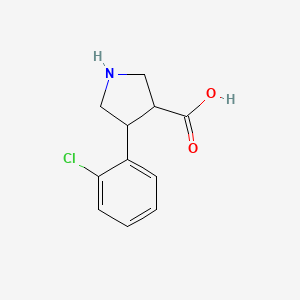
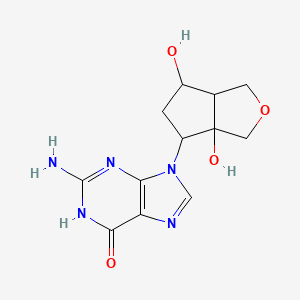
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
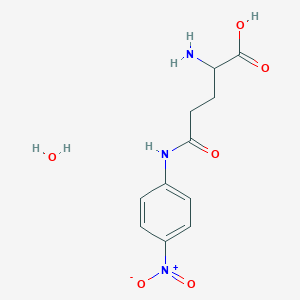
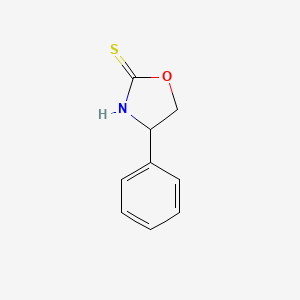
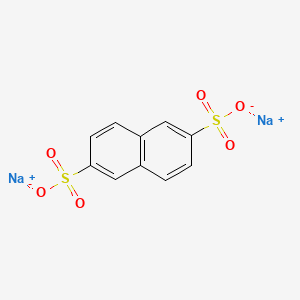
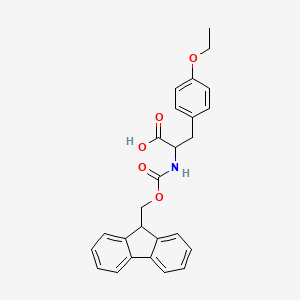
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
